molecular formula C20H13NO2S B14645826 Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- CAS No. 51776-10-4

Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)-

Cat. No.: B14645826
CAS No.: 51776-10-4
M. Wt: 331.4 g/mol
InChI Key: GHUHTYSFEHIAQA-UHFFFAOYSA-N
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Description

Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a naphthalene ring and a nitrophenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of naphthalene is coupled with a brominated thiophene derivative in the presence of a palladium catalyst. The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2-(2-naphthalenyl)-5-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.

    Thiophene, 2-(2-naphthalenyl)-5-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.

    Thiophene, 2-(2-naphthalenyl)-5-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

51776-10-4

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

2-naphthalen-2-yl-5-(4-nitrophenyl)thiophene

InChI

InChI=1S/C20H13NO2S/c22-21(23)18-9-7-15(8-10-18)19-11-12-20(24-19)17-6-5-14-3-1-2-4-16(14)13-17/h1-13H

InChI Key

GHUHTYSFEHIAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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